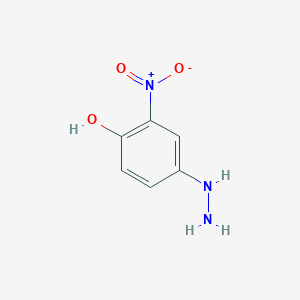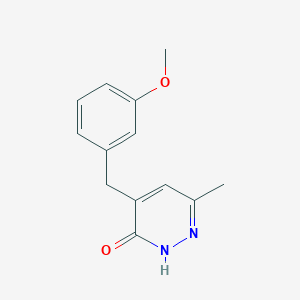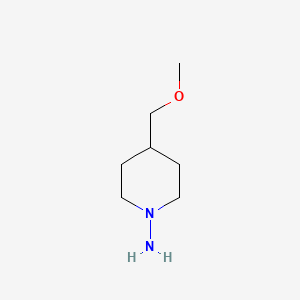
4-(Methoxymethyl)piperidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)piperidin-1-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound this compound is characterized by a methoxymethyl group attached to the nitrogen atom of the piperidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidin-1-amine typically involves the protection of the primary amine group in 4-aminopiperidine, followed by the introduction of the methoxymethyl group. One common method includes the selective protection of the primary amine using benzophenone, followed by proton abstraction of the secondary amine and reaction with 3-methoxy-bromopropane. The final step involves deprotection under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methoxymethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
4-(Methoxymethyl)piperidin-1-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in organic synthesis and drug development.
4-(Hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group instead of methoxymethyl, used in different synthetic applications.
N-Methylpiperidine: Another derivative with a methyl group on the nitrogen, commonly used as a solvent and reagent.
Uniqueness: 4-(Methoxymethyl)piperidin-1-amine is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceuticals and biologically active compounds .
Propriétés
Numéro CAS |
861021-41-2 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-(methoxymethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-10-6-7-2-4-9(8)5-3-7/h7H,2-6,8H2,1H3 |
Clé InChI |
BOOHKOHXUGUCGE-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCN(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
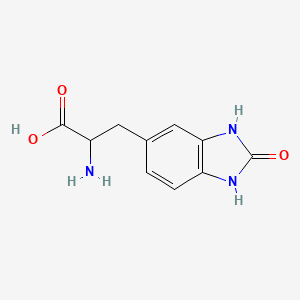
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)

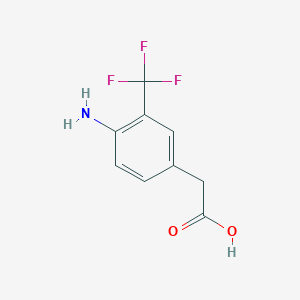
![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
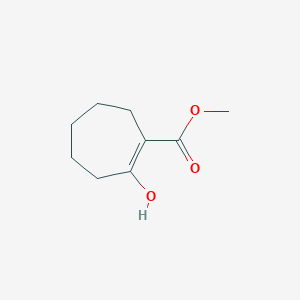
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
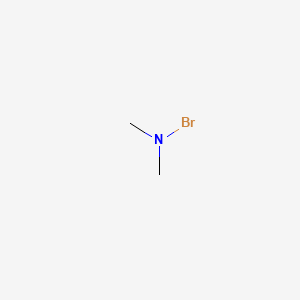
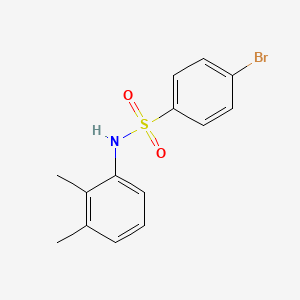
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)
